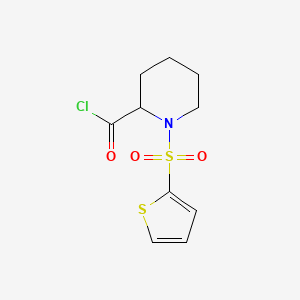
3-Methyl-piperidine-1-carboxamidine hydrochloride
Overview
Description
3-Methyl-piperidine-1-carboxamidine hydrochloride: is a chemical compound with the molecular formula C7H15N3•HCl and a molecular weight of 177.68 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-piperidine-1-carboxamidine hydrochloride typically involves the reaction of 3-methylpiperidine with cyanamide under acidic conditions to form the carboxamidine group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-piperidine-1-carboxamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxamidine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-piperidine-1-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a biochemical tool for probing the structure and function of proteins .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-Methyl-piperidine-1-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methyl-3-piperidinecarboxamide hydrochloride: A related compound with a similar structure but different functional groups.
Uniqueness: 3-Methyl-piperidine-1-carboxamidine hydrochloride is unique due to its specific carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-methylpiperidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-6-3-2-4-10(5-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCJLHPCGMXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389490.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389491.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389493.png)


![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)

![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)


